REACTION_CXSMILES
|
C=O.[C:3](O)(=O)C.[NH:7]1[CH2:12][CH2:11][O:10][CH:9]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)[CH2:8]1>CO>[CH3:3][N:7]1[CH2:12][CH2:11][O:10][CH:9]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)[CH2:8]1
|
Name
|
|
Quantity
|
20.1 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.029 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
triacetoxysodium borohydride
|
Quantity
|
53.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
N1CC(OCC1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thereafter, the reaction solution was purified by preparative thin layer chromatography (chloroform:methanol:28% aqueous ammonia=9:2:0.2)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(OCC1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |